(1-Fluoro-2,3-dimethylcyclopropyl)benzene
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Overview
Description
(1-Fluoro-2,3-dimethylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group and a cyclopropyl group bearing two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-2,3-dimethylcyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method is the reaction of cyclopentadiene with difluorocarbene, which initially forms a cyclopropane intermediate that undergoes ring expansion and subsequent elimination of hydrogen fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(1-Fluoro-2,3-dimethylcyclopropyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide in liquid ammonia can facilitate the substitution of the fluoro group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nitration would yield nitro-substituted derivatives, while nucleophilic substitution could produce various substituted benzene derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-Fluoro-2,3-dimethylcyclopropyl)benzene would depend on its specific application. In chemical reactions, the fluoro group and the cyclopropyl ring can influence the reactivity and stability of the compound. For example, in nucleophilic aromatic substitution, the fluoro group can act as a leaving group, allowing nucleophiles to attack the benzene ring . The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluoro substituent on the benzene ring.
Cyclopropylbenzene: Contains a cyclopropyl group attached to the benzene ring without additional substituents.
Dimethylcyclopropylbenzene: Similar to (1-Fluoro-2,3-dimethylcyclopropyl)benzene but lacks the fluoro group.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a dimethylcyclopropyl group on the benzene ring.
Properties
CAS No. |
91423-75-5 |
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Molecular Formula |
C11H13F |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
(1-fluoro-2,3-dimethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H13F/c1-8-9(2)11(8,12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
RWLMFDMONIETMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(C2=CC=CC=C2)F)C |
Origin of Product |
United States |
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